Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester

Vue d'ensemble

Description

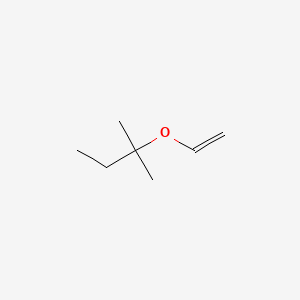

“Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester” is likely a derivative of butanedioic acid, also known as succinic acid . Succinic acid is a dicarboxylic acid with the chemical formula (CH2)2(CO2H)2 . The “bis(2,4-dibromo-6-carboxyphenyl) ester” part suggests that the hydrogen atoms of the carboxylic acid groups in succinic acid have been replaced by 2,4-dibromo-6-carboxyphenyl groups.

Applications De Recherche Scientifique

Synthesis and Material Science

- Fullerene Derivatives : Butanedioic acid derivatives have been used in the synthesis of fullerene derivatives, contributing to the development of novel materials (Ishida et al., 2000).

- Poly(ether–ester–imide) Synthesis : These compounds are instrumental in synthesizing poly(ether–ester–imides), a new type of thermally stable and soluble polymer (Faghihi et al., 2011).

- Conformational Studies : The conformational properties of acyclic derivatives, including butanedioic acid derivatives, have been studied, which is critical for understanding molecular structures and interactions (Toda et al., 1996).

- Flame Retardant Polymers : Butanedioic acid derivatives are used in synthesizing flame retardant copolyesters, enhancing material safety and functionality (Wang et al., 1999).

Polymer and Coating Technologies

- Hydrophilic Aliphatic Polyesters : These compounds are important in synthesizing functional cyclic esters for developing new hydrophilic aliphatic polyesters (Trollsås et al., 2000).

- Antibacterial Efficacy in Derivatives : The antibacterial properties of butanedioic acid derivatives, particularly in relation to acne-related bacteria, have been investigated, indicating potential pharmaceutical applications (Charnock et al., 2004).

- Stable α-Aminoboronic Esters Synthesis : Butanedioic acid derivatives have been used in the synthesis of stable α-aminoboronic esters, important in medicinal chemistry and synthesis (Chen et al., 2014).

- Lipase-Catalyzed Polycondensation : These compounds have been used in lipase-catalyzed polycondensation processes to produce long-chain polyesters, important in biodegradable material production (Warwel et al., 2001).

Synthesis of Functional Compounds

- Enantioselective Synthesis : Butanedioic acid derivatives are utilized in the enantioselective synthesis of amino acids, which is significant in pharmaceuticals and organic synthesis (Arvanitis et al., 1996).

- Antibacterial Diterpenoids : Novel antibacterial compounds have been synthesized from butanedioic acid derivatives, showing promise in medical applications (Xue et al., 2004).

- Esterification Optimization : The compound has been studied for optimizing esterification processes, relevant in industrial chemistry and renewable energy sources (Umrigar et al., 2022).

- Antiradical/Antioxidant Additives : Research into the structure-activity relationships of these derivatives has been conducted to optimize antiradical activities, vital for developing sustainable additives (Reano et al., 2015).

Miscellaneous Applications

- Hybrid Material Development : Butanedioic acid derivatives have been used in the preparation of organic-inorganic hybrid materials, showcasing their versatility in material science (Li Ying-jie, 2009).

- Crosslinked Polymer Films : These compounds have been integral in the formation of highly crosslinked polymer films, important in coatings and material sciences (Sanay et al., 2021).

- Lipase-Catalyzed Polyester Synthesis : They have also been employed in lipase-catalyzed synthesis, contributing to the production of biodegradable plastics (Linko et al., 1995).

- Carboxylation of Esters : Research has explored their role in the carboxylation of esters, crucial in organic synthesis and pharmaceuticals (Ukai et al., 2006).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester involves the esterification of 2,4-dibromo-6-carboxyphenol with butanedioic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).", "Starting Materials": [ "2,4-dibromo-6-carboxyphenol", "Butanedioic acid", "Dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Anhydrous dichloromethane (DCM)", "Anhydrous ethanol", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Step 1: Synthesis of 2,4-dibromo-6-carboxyphenyl ester", "a. Dissolve 2,4-dibromo-6-carboxyphenol (1.0 eq) and DCC (1.2 eq) in anhydrous DCM and stir for 30 minutes at room temperature.", "b. Add DMAP (0.1 eq) to the reaction mixture and stir for an additional 30 minutes.", "c. Add butanedioic acid (1.0 eq) to the reaction mixture and stir for 24 hours at room temperature.", "d. Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "e. Purify the crude product by column chromatography using anhydrous ethanol as the eluent to obtain 2,4-dibromo-6-carboxyphenyl ester as a white solid.", "Step 2: Synthesis of Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester", "a. Dissolve 2,4-dibromo-6-carboxyphenyl ester (1.0 eq) and butanedioic acid (1.0 eq) in anhydrous DCM and stir for 30 minutes at room temperature.", "b. Add DCC (1.2 eq) and DMAP (0.1 eq) to the reaction mixture and stir for an additional 30 minutes.", "c. Stir the reaction mixture for 24 hours at room temperature.", "d. Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "e. Purify the crude product by column chromatography using anhydrous ethanol as the eluent to obtain Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester as a white solid.", "Step 3: Purification of Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester", "a. Dissolve the crude product in a minimum amount of anhydrous ethanol and add a few drops of NaOH solution to adjust the pH to 8-9.", "b. Filter the mixture to remove any insoluble impurities.", "c. Acidify the filtrate with HCl to pH 2-3 to precipitate the product.", "d. Collect the product by filtration, wash with cold ethanol, and dry under vacuum to obtain pure Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester as a white solid." ] } | |

Numéro CAS |

71337-52-5 |

Nom du produit |

Butanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester |

Formule moléculaire |

C18H10Br4O8 |

Poids moléculaire |

673.9 g/mol |

Nom IUPAC |

3,5-dibromo-2-[4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobutanoyl]oxybenzoic acid |

InChI |

InChI=1S/C18H10Br4O8/c19-7-3-9(17(25)26)15(11(21)5-7)29-13(23)1-2-14(24)30-16-10(18(27)28)4-8(20)6-12(16)22/h3-6H,1-2H2,(H,25,26)(H,27,28) |

Clé InChI |

MRDWEURGLFYDAO-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C(=O)O)OC(=O)CCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |

SMILES canonique |

C1=C(C=C(C(=C1C(=O)O)OC(=O)CCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione](/img/structure/B1614487.png)